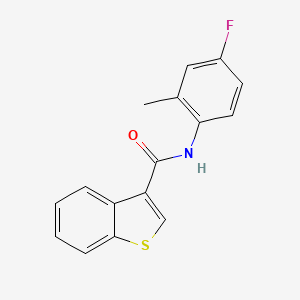![molecular formula C20H27N3O4 B4767757 1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4767757.png)
1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide, also known as Boc-3-pyrroline, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to have activity against various cancer cell lines, including breast cancer and leukemia, and is being investigated as a potential anti-cancer agent. Additionally, 1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine has been found to have anti-inflammatory properties and is being studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in cell proliferation and inflammation. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer and other diseases.
Biochemical and Physiological Effects:
1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine has been found to have a number of biochemical and physiological effects. In addition to its activity against cancer cell lines and anti-inflammatory properties, it has been shown to have antioxidant activity and to inhibit the growth of certain bacteria. However, more research is needed to fully understand the effects of 1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, its potential applications in medicinal chemistry and drug discovery make it an attractive compound for researchers. However, one limitation of using 1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine is its relatively limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine. One area of interest is its potential use as an anti-cancer agent, and further studies are needed to fully understand its mechanism of action and effectiveness against different types of cancer. Additionally, more research is needed to explore its potential applications in treating inflammatory diseases and other conditions. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamideine on the human body.
Propiedades
IUPAC Name |
1-butyl-N-[4-(morpholine-4-carbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-2-3-8-23-14-16(13-18(23)24)19(25)21-17-6-4-15(5-7-17)20(26)22-9-11-27-12-10-22/h4-7,16H,2-3,8-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJIBXHMVCPJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(acetylamino)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4767695.png)
![1-ethyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4767696.png)
![5-bromo-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B4767700.png)
![6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4767723.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4767734.png)
![isopropyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4767746.png)

![2-{[(4-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B4767761.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-phenylacetamide](/img/structure/B4767764.png)
![N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4767773.png)

![ethyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4767780.png)
![isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4767783.png)